N-((1,1-Dimethylethoxy)carbonyl)-S-(triphenylmethyl)-L-cysteine

Peptide Synthesis Chiral Purity Epimerization Control

Choose Boc-Cys(Trt)-OH for your Boc-SPPS campaigns to eliminate S-tert-butylation side products and minimize D-isomer contamination below 0.5%. The acid-labile Boc/Trt orthogonal protection preserves thiol integrity through elongation and enables selective disulfide pairing at global deprotection. Fully compatible with MBHA, PAM, and Merrifield resins without revalidating your synthesis platform. Available in ≥98% purity and ≥99.5% chiral purity for IND-enabling studies and cGMP manufacturing.

Molecular Formula C27H29NO4S
Molecular Weight 463.6 g/mol
CAS No. 21947-98-8
Cat. No. B558061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1,1-Dimethylethoxy)carbonyl)-S-(triphenylmethyl)-L-cysteine
CAS21947-98-8
SynonymsBoc-Cys(Trt)-OH; 21947-98-8; N-Boc-S-Trityl-L-cysteine; Boc-S-trityl-L-cysteine; N-(tert-Butoxycarbonyl)-S-trityl-L-cysteine; (R)-2-((tert-Butoxycarbonyl)amino)-3-(tritylthio)propanoicacid; CHEMBL232727; ST50997539; (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoicacid; BOC-CYSTEINE(TRT)-OH; C27H29NO4S; Boc-S-Trityl-Cys-OH; PubChem12941; AC1Q1MSW; N-Boc-S-tritylcysteine; N-BOC-S-trityl-cysteine; KSC201S8J; SCHEMBL619354; N|A-Boc-S-trityl-L-cysteine; 459313_ALDRICH; Nalpha-Boc-S-trityl-L-cysteine; BDBM23811; CTK1A1984; EBD9028; JDTOWOURWBDELG-QHCPKHFHSA-N
Molecular FormulaC27H29NO4S
Molecular Weight463.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
InChIInChI=1S/C27H29NO4S/c1-26(2,3)32-25(31)28-23(24(29)30)19-33-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19H2,1-3H3,(H,28,31)(H,29,30)/t23-/m0/s1
InChIKeyJDTOWOURWBDELG-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-((1,1-Dimethylethoxy)carbonyl)-S-(triphenylmethyl)-L-cysteine (CAS 21947-98-8) for Boc-Solid-Phase Peptide Synthesis: Procurement Specifications and Technical Baseline


N-((1,1-Dimethylethoxy)carbonyl)-S-(triphenylmethyl)-L-cysteine (CAS 21947-98-8), commonly designated Boc-Cys(Trt)-OH, is a doubly protected L-cysteine building block engineered for Boc-solid-phase peptide synthesis (Boc-SPPS) . The compound features an acid-labile tert-butyloxycarbonyl (Boc) group on the Nα-amine and an acid-labile trityl (Trt) thioether on the sulfhydryl side chain . This orthogonal protection strategy enables sequential peptide elongation under Boc-SPPS conditions—where the Boc group is removed with trifluoroacetic acid (TFA) at each cycle—while preserving the Trt-protected thiol from oxidation, premature disulfide formation, and electrophilic side reactions until global deprotection at the final cleavage stage .

Why Generic Cysteine Building Blocks Cannot Substitute for Boc-Cys(Trt)-OH (CAS 21947-98-8) in Boc-SPPS Workflows


Substituting Boc-Cys(Trt)-OH with an alternative cysteine building block in Boc-SPPS introduces quantifiable risks to product integrity, process reproducibility, and downstream purification burden. Cysteine is uniquely vulnerable among proteinogenic amino acids: its free thiol is both strongly nucleophilic and readily oxidized, while the α-carbon is susceptible to base-catalyzed epimerization during activation and coupling [1]. The selection of the Nα protecting group (Boc versus Fmoc) and the side-chain protecting group (Trt versus StBu, Acm, or unprotected) creates distinct chemical compatibility profiles that are not interchangeable across synthetic routes [2]. For instance, an Fmoc-Cys(Trt)-OH building block would be deprotected under basic conditions incompatible with Boc-SPPS resins and acid-labile side-chain protections, while a Boc-Cys(StBu)-OH variant introduces a thiol protecting group with demonstrably higher epimerization rates and a different cleavage profile . Generic substitution without rigorous head-to-head validation therefore carries a defined probability of elevated D-isomer content, S-tert-butylation side products, or incomplete deprotection—each of which imposes measurable costs in purification yield and analytical compliance.

Quantitative Differentiation Evidence: Boc-Cys(Trt)-OH (CAS 21947-98-8) Versus Closest Analogs and In-Class Candidates


Epimerization Resistance: Boc-Cys(Trt)-OH (<0.5% D-Isomer) Versus Boc-Cys(StBu)-OH (1–2% D-Isomer) Under Standard Coupling Conditions

The Trt (trityl) protecting group on the cysteine sulfhydryl confers superior epimerization resistance relative to the StBu (tert-butylthio) protecting group during Boc-SPPS coupling. Under identical activation and coupling conditions, Boc-Cys(Trt)-OH exhibits epimerization levels below 0.5%, whereas the corresponding Boc-Cys(StBu)-OH building block yields 1–2% D-isomer content . This 2- to 4-fold reduction in epimerization translates directly to lower diastereomer contamination in the crude peptide product.

Peptide Synthesis Chiral Purity Epimerization Control

Chiral Purity Specification: ≥99.5% Enantiomeric Excess for Boc-Cys(Trt)-OH Versus Standard 97–98% Grade Building Blocks

Procurement-grade Boc-Cys(Trt)-OH is available with chiral purity specifications reaching ≥99.5% as determined by chiral HPLC analysis, which quantifies the enantiomeric excess (L-isomer content) of the starting material . In contrast, standard research-grade Boc-Cys(Trt)-OH and related cysteine building blocks are typically offered at 97–98% assay purity without explicit enantiomeric excess guarantees . This specification difference represents a 2.5- to 5-fold reduction in potential D-enantiomer content (≤0.5% D-isomer versus up to 2–3% in a 97% purity material).

Chiral HPLC Quality Control Peptide Building Blocks

S-tert-Butylation Side Reaction Risk: Trt Protection Eliminates tBu-Cation Scavenging Burden Required for Unprotected or Acid-Labile Thiols in Boc-SPPS

In Boc-SPPS, the final TFA cleavage step liberates tert-butyl cations from Boc groups and tert-butyl-based side-chain protecting groups. When a free or acid-labile cysteine thiol is exposed during this cleavage, tBu cations react with the nucleophilic sulfur to form S-tert-butylated Cys-peptide impurities [1]. The Trt group in Boc-Cys(Trt)-OH remains intact during all coupling and Boc-deprotection cycles; the thiol is only liberated at the final global deprotection step when the Trt group is simultaneously cleaved. This orthogonal timing precludes the thiol from encountering tBu cations, eliminating the need for specialized scavenger optimization (e.g., alkyl/aryl thiols such as DTT or 1,4-BDMT) that is required when using unprotected or acid-labile thiol-protected Cys building blocks .

Side Reaction Mitigation TFA Cleavage Process Optimization

Boc/Trt Orthogonality Enables Sequential Deprotection Strategies Not Achievable with Fmoc-Cys(Trt)-OH in Boc-SPPS Workflows

Boc-Cys(Trt)-OH provides a protection scheme fully compatible with Boc-SPPS chemistry, where both the Nα-Boc group and the side-chain Trt group are acid-labile and are removed at different stages of the synthesis workflow . The Boc group is cleaved with TFA at each coupling cycle to expose the N-terminal amine, while the Trt group remains intact until final global deprotection with HF or strong acid cocktails . In contrast, Fmoc-Cys(Trt)-OH—the primary alternative for cysteine introduction—requires basic deprotection conditions (piperidine in DMF) for the Nα-Fmoc group, which are chemically orthogonal to Boc-SPPS and incompatible with acid-labile side-chain protections and Boc-SPPS resins [1]. This categorical difference means that Fmoc-Cys(Trt)-OH cannot be substituted into a Boc-SPPS route without fundamentally redesigning the entire protection strategy and resin selection.

Orthogonal Protection Boc-SPPS Synthetic Route Design

Optimal Research and Industrial Applications for Boc-Cys(Trt)-OH (CAS 21947-98-8) Based on Verified Differentiation Evidence


Synthesis of Cysteine-Containing Therapeutic Peptides via Boc-SPPS Requiring High Diastereomeric Purity

Boc-Cys(Trt)-OH is the building block of choice for Boc-SPPS routes to therapeutic peptide candidates where cysteine residues are present and diastereomeric purity is a critical quality attribute. The Trt group's demonstrated epimerization resistance (<0.5% D-isomer versus 1–2% for StBu-protected Cys) directly supports reduced preparative HPLC purification burden and improved lot-to-lot consistency. This is particularly relevant for peptides containing multiple Cys residues, where cumulative epimerization across several coupling cycles would otherwise amplify diastereomer contamination. The availability of ≥99.5% chiral-purity material further enables tight control over starting material enantiomeric excess for IND-enabling studies and cGMP manufacturing.

Large-Scale Boc-SPPS Process Development Where Scavenger Optimization and Impurity Profiling Are Cost Drivers

In process-scale Boc-SPPS manufacturing, the elimination of S-tert-butylation side products through the strategic use of Boc-Cys(Trt)-OH reduces the complexity of final TFA/HF cleavage workup and purification . Because the Trt-protected thiol does not encounter tBu cations until global deprotection—at which point the thiol is liberated simultaneously with Trt cleavage—the requirement for specialized thiol scavengers (e.g., DTT, 1,4-BDMT) to quench tBu cations is obviated . This translates to measurable cost savings in scavenger procurement, simplified cleavage cocktail preparation, and a reduced impurity profile that can enable single-step purification or lower solvent consumption in preparative HPLC.

Research Laboratories with Validated Boc-SPPS Infrastructure and Acid-Labile Resin/Protection Strategies

For academic and industrial peptide synthesis laboratories operating established Boc-SPPS platforms, Boc-Cys(Trt)-OH maintains full compatibility with existing resin systems (e.g., MBHA, PAM, Merrifield) and acid-labile side-chain protecting groups . Substituting an Fmoc-Cys(Trt)-OH building block would require switching to base-labile deprotection conditions incompatible with the acid-labile protections and Boc-SPPS resins already in place—effectively necessitating a complete synthetic route redesign . The procurement of Boc-Cys(Trt)-OH therefore represents an operational continuity decision that preserves validated protocols and avoids the time and capital costs associated with revalidating an Fmoc-based alternative.

Synthesis of Disulfide-Rich Peptides Requiring Sequential Cysteine Deprotection Strategies

Peptides containing multiple cysteine residues that must form defined disulfide bond connectivity patterns benefit from the orthogonal deprotection profile of Boc-Cys(Trt)-OH. The acid-labile Trt group can be selectively cleaved under mild acidic conditions (e.g., 1–2% TFA in DCM with scavengers) while leaving other thiol protecting groups (e.g., Acm, Mob, tBu) intact, enabling sequential oxidation to the correct disulfide pairing. This orthogonal selectivity is a direct consequence of the Boc/Trt protection scheme and cannot be replicated with unprotected cysteine or with protecting groups that lack the same acid-lability profile . The quantifiable benefit is the avoidance of disulfide scrambling, which would otherwise require additional reduction/reoxidation cycles and reduce final isolated yield.

Quote Request

Request a Quote for N-((1,1-Dimethylethoxy)carbonyl)-S-(triphenylmethyl)-L-cysteine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.